RWJ 50271 RWJ 50271 Selective inhibitor of LFA-1 (lymphocyte function-associated antigen-1) adhesion to soluble intercellular adhesion molecule (sICAM) (IC50 = 5 μM in HL60 cells).
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004842
InChI: InChI=1S/C18H17F3N4O2S/c1-11-14(16(27)22-6-3-7-26)9-23-25(11)17-24-15(10-28-17)12-4-2-5-13(8-12)18(19,20)21/h2,4-5,8-10,26H,3,6-7H2,1H3,(H,22,27)
SMILES: CC1=C(C=NN1C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCCCO
Molecular Formula: C18H17F3N4O2S
Molecular Weight: 410.4 g/mol

RWJ 50271

CAS No.:

Cat. No.: VC0004842

Molecular Formula: C18H17F3N4O2S

Molecular Weight: 410.4 g/mol

* For research use only. Not for human or veterinary use.

RWJ 50271 -

Molecular Formula C18H17F3N4O2S
Molecular Weight 410.4 g/mol
IUPAC Name N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide
Standard InChI InChI=1S/C18H17F3N4O2S/c1-11-14(16(27)22-6-3-7-26)9-23-25(11)17-24-15(10-28-17)12-4-2-5-13(8-12)18(19,20)21/h2,4-5,8-10,26H,3,6-7H2,1H3,(H,22,27)
Standard InChI Key HOFGTYCLOKDAES-UHFFFAOYSA-N
SMILES CC1=C(C=NN1C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCCCO
Canonical SMILES CC1=C(C=NN1C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCCCO

Chemical and Pharmacological Profile of RWJ 50271

Structural Characteristics

RWJ 50271 has a molecular formula of C18H17F3N4O2S\text{C}_{18}\text{H}_{17}\text{F}_{3}\text{N}_{4}\text{O}_{2}\text{S} and a molecular weight of 410.41 g/mol . Its IUPAC name, N-(3-hydroxypropyl)-5-methyl-1-[4-(3-(trifluoromethyl)phenyl)thiazol-2-yl]-1H-pyrazole-4-carboxamide, reflects a heterocyclic architecture featuring a pyrazole-thiazole core substituted with a trifluoromethylphenyl group (Figure 1) . The compound’s solubility in dimethyl sulfoxide (DMSO) is approximately 41 mg/mL, though precise solubility in aqueous buffers remains unspecified .

Table 1: Key Chemical Properties of RWJ 50271

PropertyValueSource
CAS Number162112-37-0
Molecular FormulaC18H17F3N4O2S\text{C}_{18}\text{H}_{17}\text{F}_{3}\text{N}_{4}\text{O}_{2}\text{S}
Molecular Weight410.41 g/mol
SMILES NotationCC1=C(C(NCCCO)=O)C=NN1C2=NC(C3=CC(C(F)(F)F)=CC=C3)=CS2
Purity≥99% (HPLC)
Storage RecommendationsStore lyophilized at -20°C or RT

Mechanism of Action: Targeting LFA-1/ICAM-1 Interactions

Biological Relevance of LFA-1/ICAM-1

LFA-1 (CD11a/CD18), a β<sub>2</sub> integrin expressed on leukocytes, binds ICAM-1 (CD54) on endothelial and antigen-presenting cells to mediate immune cell adhesion, migration, and activation . This interaction is pivotal in inflammatory responses, making it a therapeutic target for autoimmune disorders such as psoriasis and rheumatoid arthritis .

Research Applications and Experimental Findings

In Vitro Models of Immune Regulation

RWJ 50271 has been instrumental in dissecting LFA-1’s role in immune cell interactions. For example, Takizawa et al. (2017) demonstrated that bone marrow-derived mesenchymal stem cells (MSCs) induce immunosuppressive macrophages under hypoxic conditions, a process attenuated by RWJ 50271 . This highlights the compound’s utility in studying cell contact-dependent and independent immunomodulation .

Insights into Leukocyte Adhesion

In HL60 cells differentiated with dimethyl sulfoxide (DMSO) or retinoids, RWJ 50271 reduced adhesion to cytokine-activated endothelial monolayers by >70%, confirming LFA-1’s dominance over β<sub>2</sub> integrins like CD11b/CD18 in shear-stress environments . These findings align with observations in psoriasis patients, where retinoid therapy downregulates CD11b but spares LFA-1-mediated adhesion .

Table 2: Pharmacodynamic Data for RWJ 50271

ParameterValue/ObservationSource
IC<sub>50</sub> (HL60 cells)5.0 μM
Target SpecificityLFA-1/ICAM-1 >100-fold over Mac-1/ICAM-1
Solubility in DMSO41 mg/mL (25°C)
Stock Solution Stability6 months at -80°C; 1 month at -20°C

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